(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including Michael addition, hydrogenation, and condensation processes. For example, the synthesis of N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine was achieved through Michael addition with L-alanine and 3-Benzoylacrylic acid ethyl ester, followed by hydrogenation, yielding a high success rate (J. Ming, 2011). This process illustrates the intricate steps involved in synthesizing compounds with specific stereochemistry and functional groups.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using various spectroscopic techniques, including IR, NMR, and elemental analysis. These methods provide insights into the compound's structural features, such as the presence of ester groups, benzyl substituents, and the specific configuration of carbon atoms (J. Ming, 2011). The detailed structural characterization is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, including alkylation, condensation, and methoxycarbonylation. These reactions are essential for modifying the compound's structure and introducing new functional groups, thereby affecting its properties and potential applications. For instance, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes illustrates the compound's reactivity towards forming unsaturated esters or diesters through cascade reactions (A. A. Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined through experimental studies. These properties are influenced by the compound's molecular structure and the presence of specific substituents. For example, the crystal and molecular structure of related compounds reveal their solid-state configuration and interactions, providing insights into their stability, solubility, and potential for forming crystalline materials (H. Jun, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the compound's behavior in chemical reactions and potential applications. Studies on related compounds demonstrate their reactivity in forming heterocycles, esters, and amides, which are essential for developing pharmaceuticals, materials, and catalysts (V. Mironov et al., 2013).
properties
IUPAC Name |
ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-YLJYHZDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537697 |
Source
|
Record name | Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester | |
CAS RN |
93836-47-6 |
Source
|
Record name | Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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